molecular formula C9H14N2O2S B1434341 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID CAS No. 1546990-94-6

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B1434341
CAS No.: 1546990-94-6
M. Wt: 214.29 g/mol
InChI Key: MFSIQDOKGZRSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds containing nitrogen (N), sulfur (S), and oxygen (O), including structures related to piperidine and carboxylic acids, are the largest class of organic compounds with potential CNS activity. These compounds range in effects from depression to euphoria to convulsion. Chiral amines may be used for deriving chiral carboxylic acids, components of tautomers, some of which may cause parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their role as microbial inhibitors at concentrations below desired yields and titers, despite their beneficial use as precursors for a variety of industrial chemicals. Their potency as microbial inhibitors, commonly used as food preservatives, underscores their impact on E. coli and S. cerevisiae, pointing to avenues for metabolic engineering to increase robustness (Jarboe et al., 2013).

Synthesis and Biological Activity

The synthesis of acyl thioureas and acyl thiosemicarbazides, which can be produced from carboxylic acids, showcases the application in creating compounds with antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities. This indicates a significant research interest in these compounds as potential biologically active agents (Kholodniak & Kovalenko, 2022).

Plant-derived Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic, cinnamic, and caffeic acids, exhibit a range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids influences their biological activity, highlighting the importance of hydroxyl groups and conjugated bonds (Godlewska-Żyłkiewicz et al., 2020).

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as key structures in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of the piperazine moiety in medicinal chemistry for developing new anti-TB molecules (Girase et al., 2020).

Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres has been a significant area of interest in drug design. These bioisosteres are developed to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor diffusion across biological membranes. The review emphasizes the innovation in creating carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).

Biochemical Analysis

Biochemical Properties

1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for its biochemical functions and therapeutic potential.

Cellular Effects

1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to have cytotoxic effects on tumor cells, indicating their potential as anticancer agents . Additionally, they may modulate the activity of neurotransmitters, impacting neuronal function and signaling.

Molecular Mechanism

The molecular mechanism of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities . These interactions are essential for understanding the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid may change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiazole derivatives have been studied for their stability and degradation profiles, which are essential for their use in biochemical research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that thiazole derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic processes that are essential for their biological activities . These interactions are vital for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing its therapeutic potential.

Subcellular Localization

1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors are crucial for understanding its mechanism of action and optimizing its use in biochemical research and therapy.

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSIQDOKGZRSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 3
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 5
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 6
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.